N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt: is a deuterated derivative of a cysteine conjugate. This compound is often used in scientific research due to its unique properties and stability. The deuterium atoms in the acetyl group make it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and deuterated acetic anhydride.
Acetylation: L-cysteine is acetylated using deuterated acetic anhydride to form N-(Acetyl-d3)-L-cysteine.
Thioether Formation: The acetylated cysteine is then reacted with 3-bromopropionic acid to form the thioether linkage, resulting in N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine.
Disodium Salt Formation: Finally, the compound is converted to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimized Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Acylated Derivatives: From substitution reactions.
Scientific Research Applications
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways.
Biology: Employed in research on protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes.
Mechanism of Action
The mechanism of action of N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt involves its interaction with various molecular targets:
Molecular Targets: It interacts with enzymes involved in metabolic pathways, such as cysteine dioxygenase.
Pathways: The compound is involved in the synthesis and degradation of sulfur-containing amino acids.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated analog with similar properties but different stability and metabolic pathways.
S-(3-carboxy-2-propyl)-L-cysteine: Lacks the acetyl group, resulting in different reactivity and applications.
N-(Acetyl-d3)-L-cysteine: Similar but without the 3-carboxy-2-propyl group, affecting its chemical behavior.
Uniqueness
N-(Acetyl-d3)-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt is unique due to its deuterium labeling, which provides enhanced stability and distinct metabolic pathways compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking of metabolic processes is required.
Properties
Molecular Formula |
C9H13NNa2O5S |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |
InChI Key |
MUCIEDHPXAQZRB-YRXXMFLKSA-L |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.